2-Amino-4-morpholino-s-triazine
Overview
Description
2-Amino-4-morpholino-s-triazine is a heterocyclic compound belonging to the triazine family Triazines are known for their versatile structure and significant biological activities
Mechanism of Action
Target of Action
The primary targets of 2-Amino-4-morpholino-s-triazine, also known as 4-(4-Morpholinyl)-1,3,5-triazin-2-amine, are specific enzymes generated in cancer cells . These enzymes are potential therapeutic targets and play a crucial role in the proliferation of cancer cells .
Mode of Action
The compound interacts with its targets by inhibiting their activity, which results in a broad inhibitory effect on processes such as proliferation . The morpholine group on the s-triazine scaffold is beneficial for its antitumor activity .
Biochemical Pathways
The affected pathways include those involving topoisomerases, tyrosine kinases, phosphoinositide 3-kinases, NADP±dependent isocitrate dehydrogenases, and cyclin-dependent kinases . These pathways are extensively studied and are involved in diverse signaling pathways in cancer cells .
Result of Action
The compound shows cytotoxic activity against various cancer cells, including MDA-MB321 (breast cancer), MCF-7, HeLa, and HepG2 (human hepatocellular carcinoma) cells . In some cases, s-triazine derivatives induce cell apoptosis .
Biochemical Analysis
Biochemical Properties
2-Amino-4-morpholino-s-triazine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with topoisomerases, enzymes involved in DNA replication and transcription. By inhibiting topoisomerases, this compound can prevent the relaxation of supercoiled DNA, thereby hindering the replication process . Additionally, this compound has been shown to interact with kinases, particularly those involved in cell signaling pathways, leading to altered phosphorylation states of target proteins .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis, a programmed cell death mechanism, by activating caspases and other apoptotic proteins . It also affects cell signaling pathways, such as the PI3K/Akt pathway, leading to reduced cell proliferation and increased cell death . Furthermore, this compound influences gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as topoisomerases and kinases, inhibiting their activity . This binding prevents the enzymes from interacting with their natural substrates, thereby disrupting essential cellular processes. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins . These interactions lead to altered transcriptional activity and subsequent changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s efficacy may decrease over time due to potential degradation or development of resistance mechanisms in cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to significant toxicity without additional therapeutic benefits. Therefore, careful dosage optimization is crucial to maximize the therapeutic potential of this compound while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then undergo further biotransformation or be excreted from the body. The compound also interacts with cofactors, such as NADPH, which are essential for its metabolic conversion . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature . Additionally, specific transporters and binding proteins may facilitate its uptake and distribution within cells . Once inside the cell, this compound can localize to different cellular compartments, depending on its interactions with intracellular proteins and organelles.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the nucleus, where it interacts with DNA and nuclear proteins . It can also be found in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . The localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-morpholino-s-triazine typically involves the reaction of cyanuric chloride with morpholine and ammonia. The process can be summarized as follows:
Industrial Production Methods: Industrial production methods often utilize microwave irradiation to enhance reaction efficiency, reduce reaction time, and improve yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-morpholino-s-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in cyanuric chloride are replaced by nucleophiles such as morpholine and ammonia.
Oxidation and Reduction: These reactions are less common but can be performed under specific conditions to modify the compound’s structure.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like morpholine, ammonia, and bases such as sodium carbonate are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents can be employed depending on the desired modification.
Major Products: The primary product of these reactions is this compound, with potential for further derivatization to create various substituted triazines .
Scientific Research Applications
2-Amino-4-morpholino-s-triazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Hexamethylmelamine: Used clinically for its antitumor properties.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
Cycloguanil: Known for its antimalarial properties.
Uniqueness: 2-Amino-4-morpholino-s-triazine stands out due to its unique combination of a triazine core with a morpholine ring, which enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-morpholin-4-yl-1,3,5-triazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O/c8-6-9-5-10-7(11-6)12-1-3-13-4-2-12/h5H,1-4H2,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJUSHCHCOTTPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174405 | |
Record name | s-Triazine, 2-amino-4-morpholino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2045-25-2 | |
Record name | 4-(4-Morpholinyl)-1,3,5-triazin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2045-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-morpholino-s-triazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002045252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-morpholino-s-triazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109885 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | s-Triazine, 2-amino-4-morpholino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-4-MORPHOLINO-S-TRIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9XJQ5P7ST | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.